molecular formula C14H14N2O4 B11707813 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide

Cat. No.: B11707813
M. Wt: 274.27 g/mol
InChI Key: DUBMAOPSHFSFAX-OQLLNIDSSA-N
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Description

N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]furan-2-carbohydrazide is a Schiff base synthesized by condensing furan-2-carbohydrazide with 3,4-dimethoxybenzaldehyde. Its structure features a furan ring linked via a hydrazide group to a 3,4-dimethoxyphenyl moiety. This compound has garnered attention for its role as a fluorescent chemosensor for detecting Cr(VI) and ascorbic acid via inner filter effects .

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C14H14N2O4/c1-18-11-6-5-10(8-13(11)19-2)9-15-16-14(17)12-4-3-7-20-12/h3-9H,1-2H3,(H,16,17)/b15-9+

InChI Key

DUBMAOPSHFSFAX-OQLLNIDSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CO2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CO2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 3,4-dimethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of the corresponding amine and aldehyde.

    Substitution: Formation of substituted hydrazides with various functional groups.

Scientific Research Applications

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide varies depending on its application:

Comparison with Similar Compounds

Structural Variations

Key structural differences arise from substituents on the phenyl ring and the carbohydrazide backbone:

Compound Substituents on Phenyl Ring Backbone Modification Melting Point (°C) Yield (%)
Target Compound 3,4-Dimethoxy Furan
L1 3-Hydroxy-4-methoxy Furan 183 54
3o 3,4-Dimethoxy Indole-3-carbohydrazide 267–270 78
5a 3,4,5-Trimethoxy Pyridine-3-carbohydrazide
N'-[(E)-(5-methoxyindol-3-yl)methylidene]furan-2-carbohydrazide 5-Methoxyindole Furan

Physicochemical Properties

Spectroscopic Features

  • IR Spectroscopy :
    • Target compound : Expected C=O (1664–1671 cm⁻¹) and C=N (1629 cm⁻¹) stretches, consistent with analogues like L1 .
    • 3o : Additional NH₂ stretches (3399–3154 cm⁻¹) due to the indole group .
  • NMR :
    • Methoxy protons in the 3,4-dimethoxyphenyl group resonate at δ 3.8–4.0 ppm, while furan protons appear at δ 6.5–7.6 ppm .
    • Indole protons in 3o show distinct downfield shifts (δ 7.2–8.1 ppm) due to conjugation .

Crystallographic Insights

  • Target compound: No direct data, but analogues like N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide exhibit planar furan rings with dihedral angles <15° between aromatic systems .
  • Iodo-substituted analogue : Intramolecular O–H⋯N hydrogen bonding and layered crystal packing via I⋯I interactions .

Antimicrobial Activity

  • Triazole derivatives (e.g., 5-(furan-2-yl)-4-{[(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol) show moderate activity against S. aureus and E. coli due to sulfur-containing heterocycles .

Comparative Analysis

Substituent Effects

  • Electron-donating groups (e.g., methoxy, hydroxy) enhance solubility and metal-binding capacity. The 3,4-dimethoxy groups in the target compound improve electron density for Cr(VI) interaction .
  • Bulkier groups (e.g., indole in 3o) increase steric hindrance, reducing reactivity but improving thermal stability .

Backbone Modifications

  • Furan vs. Thiophene : Thiophene-based L2 shows stronger metal coordination due to sulfur’s polarizability .
  • Pyridine vs. Furan : Pyridine derivatives (e.g., 5a) exhibit altered π-conjugation, affecting redox properties .

Biological Activity

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, structural characterization, and various biological assays that elucidate its pharmacological properties.

Synthesis and Structural Characterization

The synthesis of this compound involves the condensation reaction between furan-2-carbohydrazide and 3,4-dimethoxybenzaldehyde. The compound's structure has been confirmed through various spectroscopic techniques including FTIR, NMR, and X-ray diffraction analysis.

Table 1: Characterization Techniques and Findings

TechniqueFindings
FTIRCharacteristic peaks corresponding to C=O and N-H bonds were observed.
1H NMRChemical shifts indicating the presence of methoxy groups and aromatic protons.
X-ray DiffractionCrystal structure revealed hydrogen bonding interactions stabilizing the molecular framework.

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. The compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, showing a notable reduction in DPPH radicals.

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that the compound possesses moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound induced apoptosis in these cell lines, as evidenced by increased annexin V staining in flow cytometry assays.

Table 2: Biological Assays Summary

Biological ActivityMethodologyResult
AntioxidantDPPH AssaySignificant radical scavenging
AntimicrobialMIC DeterminationMIC: 50-100 µg/mL
AnticancerMTT AssayInduced apoptosis in HeLa and MCF-7 cells

Case Studies and Research Findings

Recent research has focused on the molecular mechanisms underlying the biological activities of this compound. A study published in a peer-reviewed journal highlighted the role of this compound in inhibiting specific signaling pathways associated with cancer cell proliferation. This was corroborated by computational studies that predicted binding interactions with key proteins involved in cell cycle regulation.

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